2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[4,3-b]pyridine core substituted with a carbonitrile group at position 3 and a piperazine-linked 6-(dimethylamino)pyridazine moiety. This structure combines fused pyran and pyridine rings, a flexible piperazine linker, and a dimethylamino-substituted pyridazine, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24(2)17-3-4-18(23-22-17)25-6-8-26(9-7-25)19-14(12-20)11-15-13-27-10-5-16(15)21-19/h3-4,11H,5-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADECUOSIOYVARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound is compared below with structurally related heterocycles, focusing on core architecture, substituents, synthetic routes, and spectral properties.
Core Structure Variations
Key Observations :
- The pyrano[4,3-b]pyridine core in the target compound offers a fused bicyclic system distinct from pyrano-pyrimidines (e.g., ) or pyridine-based analogs (e.g., ).
- Piperazine linkers are common in enhancing solubility and enabling modular substitution, as seen in .
Substituent Effects
- Carbonitrile Position: The 3-carbonitrile in the target compound contrasts with 6-carbonitrile in pyrano[2,3-d]pyrimidine derivatives .
- Dimethylamino vs. Methoxy: The 6-(dimethylamino)pyridazine substituent in the target compound differs from the 4-methoxypyrimidine in the PubChem analog .
- Chloro Substituents : The 5-chloro group in may increase lipophilicity compared to the target compound’s unsubstituted pyridine core.
Key Observations :
- Multi-component reactions (e.g., ) are favored for fused pyranoheterocycles, while piperazine-linked analogs often require stepwise substitutions .
Spectral and Structural Analysis
- NMR Profiling : highlights that substituents in regions analogous to the target compound’s piperazinyl-pyridazine moiety (e.g., positions 29–36 and 39–44) cause distinct chemical shift changes in ¹H NMR, reflecting altered electronic environments .
- Comparative Data: The target compound’s dimethylamino group would likely deshield nearby protons, similar to shifts observed in dimethylamino-pyrimidine derivatives .
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